1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide
Beschreibung
This compound features a fused pyrido[2,3-d]pyrimidine core substituted with 1,3-dimethyl-2,4-dioxo groups and a sulfanyl-linked N,N-dimethylformamide moiety. The sulfanyl group enhances electrophilicity, while the dimethylformamide substituent likely improves solubility compared to hydrophobic analogs .
Eigenschaften
IUPAC Name |
S-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-14(2)12(19)20-7-5-8-9(13-6-7)15(3)11(18)16(4)10(8)17/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHCKBMHHOFFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)SC(=O)N(C)C)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.30 g/mol. The structural features include a pyrido[2,3-d]pyrimidine core with a sulfanyl group and a dimethylformamide moiety.
Biological Activities
Pyrido[2,3-d]pyrimidines are known for various biological activities:
- Antitumor Activity : Research indicates that compounds within this class can inhibit key signaling pathways involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit AKT and ERK1/2 pathways in hepatocellular carcinoma models .
- Antimicrobial Properties : The presence of the pyrido ring system has been linked to antibacterial and antifungal activities. Compounds have demonstrated effectiveness against various pathogens .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibition of AKT and ERK1/2 pathways | , |
| Antimicrobial | Effective against bacteria and fungi | , |
| Anti-inflammatory | Modulation of inflammatory responses |
Case Studies
- Antitumor Efficacy : A study by Gao et al. (2018) highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with these compounds compared to controls .
- Antimicrobial Testing : A series of synthesized pyrido[2,3-d]pyrimidines were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Many derivatives act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both prokaryotic and eukaryotic organisms.
- Receptor Modulation : Certain compounds have been shown to modulate receptor activity involved in inflammatory responses and cell proliferation.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Characteristics
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
- IUPAC Name : S-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-yl) dimethylthiocarbamate
Medicinal Chemistry
The compound has shown promise as an antitumor agent due to its ability to inhibit specific enzymes involved in nucleic acid synthesis. This inhibition leads to the disruption of cellular processes that rely on DNA replication and repair mechanisms.
Case Study: Antitumor Activity
In vitro studies have demonstrated that the compound effectively inhibits cancer cell proliferation by inducing apoptosis through DNA damage accumulation. This mechanism highlights its potential use in developing targeted cancer therapies.
Enzyme Inhibition
As a potent inhibitor of enzymes such as dihydrofolate reductase (DHFR), the compound can be utilized in studying enzyme kinetics and the development of new drugs targeting similar pathways.
Research Findings
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit high binding affinity to DHFR, suggesting that modifications to the structure can enhance efficacy against resistant strains of pathogens.
Biochemical Research
The compound is also used in biochemical assays to explore its interactions with various biological macromolecules. Its ability to bind selectively to nucleic acids makes it a valuable tool in molecular biology research.
Application Example: Nucleic Acid Studies
Studies have utilized this compound to investigate its effects on RNA polymerase activity and transcription regulation in eukaryotic cells.
Material Science
In material science, the compound's unique chemical properties make it suitable for developing new materials with specific electronic or optical properties.
Potential Applications
Research into polymer composites incorporating this compound has shown enhanced thermal stability and mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Table 1: Structural and Functional Comparison
*Calculated based on formula (C₁₃H₁₄N₄O₃S).
Key Observations:
- Substituent Effects : The sulfanyl group in the target compound may exhibit stronger hydrogen-bonding capacity compared to sulfonamide groups in ’s compound, altering target selectivity . The dimethylformamide group improves aqueous solubility (logP ~ -1.9) relative to hydrophobic analogs like cyclopentyl-substituted derivatives .
Physicochemical Properties
- Solubility : The dimethylformamide group increases polarity (topological polar surface area ~105 Ų), improving solubility over methyl- or cyclopentyl-substituted analogs .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis typically involves two key steps:
- Functionalization of the pyrido[2,3-d]pyrimidine core at the 6-position with a thiol or sulfanyl group.
- Coupling of the thiol intermediate with N,N-dimethylformamide or its derivatives to form the sulfanyl linkage.
This process requires careful control of reaction conditions to ensure selective substitution and high yield of the target compound.
Preparation via Nucleophilic Substitution on Halogenated Pyrido[2,3-d]pyrimidine
A common approach starts from a halogenated pyrido[2,3-d]pyrimidine intermediate (e.g., 6-chloro- or 6-bromo-1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine). The halogen at the 6-position is displaced by a nucleophilic sulfur species.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 6-halogenated pyrido[2,3-d]pyrimidine + thiol source (e.g., sodium hydrosulfide, NaSH) | Nucleophilic substitution to generate 6-sulfanyl-pyrido[2,3-d]pyrimidine intermediate |
| 2 | Intermediate + N,N-dimethylformamide or activated form (e.g., dimethylformamidine derivatives) | Coupling to form sulfanyl linkage |
This method leverages the nucleophilicity of sulfur to replace the halogen, followed by reaction with dimethylformamide moiety to yield the final product.
Use of Thiolating Agents and Coupling with Formamide Derivatives
An alternative preparation involves:
- Generation of a thiol intermediate from the pyrido[2,3-d]pyrimidine scaffold.
- Reaction of this thiol with an activated N,N-dimethylformamide derivative, such as a formyl chloride or an isocyanate, under mild conditions.
This approach often uses bases like N,N-diisopropylethylamine (DIPEA) to facilitate coupling and palladium catalysts to improve reaction efficiency when complex substitutions are involved.
Optimization of Reaction Conditions
- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF) itself are preferred to dissolve both reactants and promote nucleophilic substitution.
- Temperature: Moderate heating (50–100°C) is applied to drive the substitution without decomposing sensitive groups.
- Catalysts and Additives: Use of palladium catalysts and bases like DIPEA enhances coupling efficiency and selectivity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Options | Notes |
|---|---|---|
| Starting material | 6-halogenated 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine | Halogen = Cl or Br |
| Thiol source | Sodium hydrosulfide (NaSH), thiourea derivatives | Provides nucleophilic sulfur |
| Coupling partner | N,N-dimethylformamide or activated derivatives | Formyl chloride or equivalents |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents preferred |
| Base | N,N-Diisopropylethylamine (DIPEA), piperidine | Facilitates coupling |
| Catalyst | Palladium complexes (optional) | Enhances reaction rate and selectivity |
| Temperature | 50–100°C | Controlled heating to optimize yield |
| Reaction time | Several hours (4–24 h) | Depends on scale and conditions |
| Purification | Chromatography, recrystallization | To isolate pure compound |
Research Findings and Yields
- Literature reports that nucleophilic substitution followed by coupling yields the target compound with moderate to good yields (50–80%) depending on reaction optimization.
- Use of palladium catalysis and optimized bases can improve yields and reduce side reactions.
- The sulfanyl linkage formation is key to maintaining the biological activity of the pyrido[2,3-d]pyrimidine derivatives, which are often explored for pharmaceutical applications.
Q & A
Q. What are the key steps in synthesizing 1-({1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide?
The synthesis typically involves:
Thiol group introduction : Reaction of the pyrido[2,3-d]pyrimidine core with a sulfurizing agent (e.g., Lawesson’s reagent) to install the sulfanyl moiety.
Coupling with N,N-dimethylformamide derivatives : Nucleophilic substitution or thiol-alkylation reactions under basic conditions (e.g., K₂CO₃ in dimethylformamide) .
Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry (MS) .
Critical parameters : Temperature control (40–80°C), solvent selection (e.g., DMF for solubility), and stoichiometric ratios to minimize side reactions .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at positions 1 and 3, sulfanyl linkage) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% purity required for biological assays) .
For example, methyl protons in the pyrido[2,3-d]pyrimidine ring typically resonate at δ 2.1–2.3 ppm in ¹H NMR .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
Yield optimization strategies:
- Solvent screening : Polar aprotic solvents like DMF enhance nucleophilicity of the sulfanyl group .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict favorable reaction pathways and transition states, reducing trial-and-error experimentation .
For instance, highlights ICReDD’s approach using reaction path search methods to narrow optimal conditions.
Q. How to resolve contradictions in reported biological activity data for structural analogs?
Example contradiction: A fluorinated analog shows anticancer activity in one study but not in another. Methodological approach :
Comparative SAR analysis : Tabulate substituent effects (Table 1).
Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds.
Molecular docking : Validate binding affinity variations using target proteins (e.g., kinase inhibitors) .
Table 1 : Structural analogs and bioactivity trends
| Compound Substituents | Bioactivity Trend |
|---|---|
| 6-Fluoro, pyrido-pyrimidine | Anticancer (IC₅₀: 1.2 μM) |
| 7-Chloro, simple acetamide | Antiviral (EC₅₀: 5.8 μM) |
Q. What computational tools are recommended for studying this compound’s reactivity?
- Reaction Design : ICReDD’s hybrid computational-experimental workflows integrate quantum mechanics (QM) and machine learning to predict reaction outcomes .
- Molecular Dynamics (MD) : Simulate solvent effects on sulfanyl group reactivity in DMF .
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity early in drug discovery pipelines .
Q. How to design stability studies for this compound under physiological conditions?
Protocol :
pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
Light/thermal stability : Expose to UV light (254 nm) or 40–60°C for 48 hours.
Metabolite identification : Use LC-MS/MS to detect oxidation products (e.g., sulfoxide formation) .
Key finding : Sulfanyl-containing compounds often degrade via oxidation; antioxidants (e.g., BHT) may improve stability .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
Stepwise methodology :
Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 1, 3, or 6 .
In vitro screening : Test analogs against a panel of enzymes (e.g., kinases) or cancer cell lines.
Molecular docking : Corrogate activity trends with binding pocket interactions (e.g., hydrogen bonding with the dioxo group) .
Example : A methyl group at position 3 enhances steric hindrance, reducing binding to flexible active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
